molecular formula C16H12FN3OS B2784473 N-(4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide CAS No. 696656-65-2

N-(4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide

Cat. No.: B2784473
CAS No.: 696656-65-2
M. Wt: 313.35
InChI Key: UJHSFJQKFWSMEX-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group attached to a quinazolinylsulfanyl acetamide moiety, making it a subject of interest for its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-fluorophenylamine and quinazolin-4-ylsulfanyl chloride as the primary starting materials.

  • Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Common solvents include dichloromethane or dimethylformamide (DMF). The reaction temperature is maintained at around 0°C to room temperature.

  • Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction. The reaction is typically conducted under anhydrous conditions to avoid hydrolysis of the reactants.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The fluorophenyl group can be oxidized to form a fluorophenol derivative.

  • Reduction: The quinazolinylsulfanyl group can be reduced to form a corresponding thiol derivative.

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the quinazolinylsulfanyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution Reactions: Nucleophiles such as amines or alcohols can be used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

  • Oxidation Products: Fluorophenol derivatives.

  • Reduction Products: Thiol derivatives of the quinazolinylsulfanyl group.

  • Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide has several applications in scientific research:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand the interaction of fluorophenyl groups with biological targets.

  • Medicine: The compound has potential therapeutic applications, including antitumor and antimicrobial activities.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group can bind to receptors or enzymes, modulating their activity. The quinazolinylsulfanyl group may interact with thiol-containing proteins, affecting their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

N-(4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is unique due to its specific structural features. Similar compounds include:

  • N-(4-chlorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide: Similar structure but with a chlorophenyl group instead of fluorophenyl.

  • N-(3-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide: Similar structure but with a different position of the fluorophenyl group.

  • N-(4-fluorophenyl)-2-(quinazolin-4-ylmethyl)acetamide: Similar structure but with a methyl group instead of a sulfanyl group.

These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-quinazolin-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3OS/c17-11-5-7-12(8-6-11)20-15(21)9-22-16-13-3-1-2-4-14(13)18-10-19-16/h1-8,10H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHSFJQKFWSMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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